![molecular formula C15H14N2OS2 B2621149 3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 923702-77-6](/img/structure/B2621149.png)
3-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
Thieno[3,2-d]pyrimidin-4-one compounds belong to the class of organic compounds known as pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-one compounds typically includes a thieno[3,2-d]pyrimidine core, which is a fused ring system incorporating a thiophene and a pyrimidine ring .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
The compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Antiviral Activity
Pyrimidine and its derivatives, including the compound , have been proven to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Anticancer Activity
The compound has been found to have anticancer activity . It has been used in the synthesis of new compounds that have shown significant ABTS and antitumor activities . These compounds have been tested on various cell lines, including human breast cancer (MCF-7), human lung fibroblast (WI-38), and human liver hepatocellular carcinoma (HepG2) cells .
Antioxidant Activity
Pyrimidine and its derivatives have been proven to have antioxidant activity . This suggests that the compound could be used in the development of new antioxidant drugs or supplements.
Antimicrobial Activity
The compound, being a derivative of pyrimidine, has been found to have antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents.
Organic Solar Cells
Although not directly related to the compound, conjugated materials containing dithieno[3,2-b:2′,3′-d]pyrimidin-4(3H)-one, a similar compound, have been used in the development of organic solar cells (OSCs) . This suggests that the compound could potentially be used in similar applications.
Mechanism of Action
Target of Action
Similar compounds in the thieno[2,3-d]pyrimidin-4(3h)-one class have been studied for their antimycobacterial activity, suggesting potential targets within mycobacterium species .
Mode of Action
Based on the antimycobacterial activity of related compounds, it can be inferred that this compound may interact with key enzymes or proteins within mycobacterium species, leading to inhibition of bacterial growth .
Biochemical Pathways
Given the antimycobacterial activity of related compounds, it is likely that this compound interferes with essential biochemical pathways in mycobacterium species, leading to inhibition of bacterial growth .
Result of Action
Related compounds in the thieno[2,3-d]pyrimidin-4(3h)-one class have demonstrated significant antimycobacterial activity, suggesting that this compound may also exhibit similar effects .
properties
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-10-4-3-5-11(8-10)9-20-15-16-12-6-7-19-13(12)14(18)17(15)2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKXALTVTYYLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one |
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